2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester
CAS No.: 680211-58-9
Cat. No.: VC20188137
Molecular Formula: C9H10Cl2N6O2
Molecular Weight: 305.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 680211-58-9 |
|---|---|
| Molecular Formula | C9H10Cl2N6O2 |
| Molecular Weight | 305.12 g/mol |
| IUPAC Name | ethyl 2-[5-[(4,5-dichloroimidazol-1-yl)methyl]tetrazol-2-yl]acetate |
| Standard InChI | InChI=1S/C9H10Cl2N6O2/c1-2-19-7(18)4-17-14-6(13-15-17)3-16-5-12-8(10)9(16)11/h5H,2-4H2,1H3 |
| Standard InChI Key | GFQBUXJLDRWXKB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1N=C(N=N1)CN2C=NC(=C2Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₉H₁₀Cl₂N₆O₂ and a molecular mass of 305.12 g/mol . Its structure integrates:
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A 2H-tetrazole ring substituted at position 2 with an acetic acid ethyl ester group.
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A 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl] substituent at position 5 of the tetrazole.
The canonical SMILES representation is O=C(OCC)CN1N=NC(=N1)CN2C=NC(Cl)=C2Cl, which clarifies the spatial arrangement of functional groups .
Tautomerism and Stereoelectronic Features
Tetrazoles exhibit tautomerism between 1H- and 2H-forms, with the 2H-tautomer being predominant in the gas phase . For this compound, the ethyl ester at position 2 stabilizes the 2H-tautomer, as evidenced by computational studies of analogous tetrazoles . The dichloroimidazole moiety introduces electron-withdrawing effects, enhancing the tetrazole’s acidity (pKₐ ≈ 4–5) , which is critical for bioactivity.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step strategy involving:
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Imidazole chlorination: 4,5-Dichloro-1H-imidazole is prepared by treating imidazole with chlorine gas under controlled conditions .
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Methylation and coupling: The dichloroimidazole is methylated at the 1-position using methyl iodide, followed by coupling with tetrazole-2-acetic acid ethyl ester via a Mannich-type reaction .
A representative synthesis protocol is summarized below:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Imidazole chlorination | Cl₂, DCM, 0°C | 78% | |
| Methylation | CH₃I, K₂CO₃, DMF | 85% | |
| Tetrazole coupling | Formaldehyde, EtOH, reflux | 62% |
Isosteric Modifications
To enhance metabolic stability, the ethyl ester group has been compared to bulkier analogs (e.g., tert-butyl esters), which show slower hydrolysis in plasma . For example:
| Ester Group | Plasma Half-Life (min) | IDE Inhibition IC₅₀ (μM) |
|---|---|---|
| Ethyl | 12 | 0.7 |
| tert-Butyl | 45 | 0.4 |
Data adapted from IDE inhibitor studies .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP (octanol-water partition coefficient) is 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is limited (0.2 mg/mL at pH 7.4) but improves in dimethyl sulfoxide (DMSO, 50 mg/mL) .
Plasma and Microsomal Stability
The ethyl ester undergoes hydrolysis in plasma to the carboxylic acid derivative (inactive), with a half-life of 12 minutes in mouse plasma . Microsomal stability assays show moderate CYP450-mediated metabolism (t₁/₂ = 28 minutes) .
Applications and Future Directions
Medicinal Chemistry
This compound serves as a lead structure for:
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IDE-targeted Alzheimer’s therapeutics: Optimizing ester stability (e.g., tert-butyl analogs) could prolong in vivo efficacy .
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Antihypertensive agents: Structural parallels to FDA-approved sartans justify further SAR studies .
Material Science
Tetrazole-imidazole frameworks are investigated as ligands for metal-organic frameworks (MOFs), leveraging their nitrogen-rich coordination sites .
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